
2-吡嗪甲硫酰胺,5-氯-
描述
2-Pyrazinecarbothioamide, 5-chloro- is a useful research compound. Its molecular formula is C5H4ClN3S and its molecular weight is 173.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Pyrazinecarbothioamide, 5-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrazinecarbothioamide, 5-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和生物应用
大量的研究致力于合成氯代吡唑啉和吡嗪衍生物,展示了它们在生物和制药应用中的潜力。例如,Rathod 和 Chavan (2021) 展示了氯代 3,5-二芳基-2-吡唑啉的合成,突出了它们的有效生物活性,这需要对这些新化合物的进一步生物筛选 (Rathod & Chavan,2021)。类似地,Hamada 和 Abdo (2015) 合成了乙酰氧基磺酰胺吡唑衍生物并研究了它们的抗菌和抗氧化活性,突出了氯代衍生物在这些作用中的功效 (Hamada & Abdo,2015)。
抗菌和抗结核活性
这些化合物的抗菌和抗结核活性也是研究的重点。Zítko 等人 (2013) 探讨了 5-氯-N-苯基吡嗪-2-甲酰胺的抗分枝杆菌活性,发现它们对结核分枝杆菌有效,细胞毒性最小,表明在结核病治疗中具有潜在应用 (Zítko 等,2013)。此外,Doležal 等人 (2003) 强调了取代的 5-芳基酰基吡嗪-2-羧酸衍生物的抗结核和抗真菌活性,表明它们在对抗传染病方面有效 (Doležal 等,2003)。
结构和理化表征
研究还扩展到这些化合物的结构和理化表征。Sebastian 等人 (2016) 对 5-氯-N-(3-硝基苯基)吡嗪-2-甲酰胺进行了综合研究,采用光谱和量子化学研究来评估其抗病毒活性和分子对接,突出了其在抗病毒治疗中的潜力 (Sebastian 等,2016)。
抗氧化剂和 DNA 结合特性
此外,Kitawat 和 Singh (2014) 探索了新型吡嗪部分带有 2-吡唑啉衍生物的抗氧化剂和 DNA 结合特性,阐明了它们通过抗菌和抗氧化活性在药物化学中的巨大潜力 (Kitawat & Singh,2014)。
作用机制
Target of Action
5-Chloropyrazine-2-carbothioamide is primarily targeted against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The compound has been found to inhibit mycobacterial fatty acid synthase I, a key enzyme involved in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall .
Mode of Action
It is known that the compound interacts with its target, mycobacterial fatty acid synthase i, leading to the inhibition of mycolic acid synthesis . This disruption in the production of mycolic acids compromises the integrity of the mycobacterial cell wall, thereby inhibiting the growth and proliferation of the bacteria .
Biochemical Pathways
5-Chloropyrazine-2-carbothioamide affects the fatty acid synthesis pathway in Mycobacterium tuberculosis. By inhibiting mycobacterial fatty acid synthase I, the compound disrupts the production of mycolic acids, which are long-chain fatty acids that are crucial components of the mycobacterial cell wall . The downstream effects of this disruption include compromised cell wall integrity and inhibited bacterial growth .
Pharmacokinetics
Modifications and repositioning of current anti-tb medications, such as 5-chloropyrazine-2-carbothioamide, could potentially result in derivatives with a longer half-life, higher bioavailability, and greater effectiveness .
Result of Action
The primary result of the action of 5-chloropyrazine-2-carbothioamide is the inhibition of the growth and proliferation of Mycobacterium tuberculosis. By disrupting the synthesis of mycolic acids, the compound compromises the integrity of the mycobacterial cell wall, leading to inhibited bacterial growth .
Action Environment
It is known that the development of drug-resistant strains of mycobacterium tuberculosis poses a significant challenge to the effectiveness of anti-tb medications . Therefore, ongoing research is crucial to modify and reposition existing drugs like 5-chloropyrazine-2-carbothioamide to combat drug-resistant strains .
生化分析
Biochemical Properties
2-Pyrazinecarbothioamide, 5-chloro- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with mycobacterial fatty acid synthase I, where 2-Pyrazinecarbothioamide, 5-chloro- acts as an inhibitor This interaction is crucial for its antimycobacterial activity
Cellular Effects
The effects of 2-Pyrazinecarbothioamide, 5-chloro- on various cell types and cellular processes are profound. It has been shown to influence cell function by inhibiting the growth of mycobacteria, which is attributed to its interaction with fatty acid synthase I This inhibition disrupts the synthesis of essential fatty acids, leading to impaired cell membrane integrity and function
Molecular Mechanism
The molecular mechanism of action of 2-Pyrazinecarbothioamide, 5-chloro- involves its binding interactions with biomolecules. The compound binds to the active site of mycobacterial fatty acid synthase I, inhibiting its enzymatic activity . This inhibition prevents the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall. Additionally, 2-Pyrazinecarbothioamide, 5-chloro- may influence other molecular targets, leading to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Pyrazinecarbothioamide, 5-chloro- change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Pyrazinecarbothioamide, 5-chloro- maintains its activity over extended periods, although it may degrade under certain conditions
Dosage Effects in Animal Models
The effects of 2-Pyrazinecarbothioamide, 5-chloro- vary with different dosages in animal models. At lower doses, the compound exhibits significant antimycobacterial activity without causing toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney function. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-Pyrazinecarbothioamide, 5-chloro- is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and activity. The compound’s inhibition of fatty acid synthase I disrupts the synthesis of mycolic acids, leading to changes in metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 2-Pyrazinecarbothioamide, 5-chloro- within cells and tissues are critical for its activity. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
2-Pyrazinecarbothioamide, 5-chloro- exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with molecular targets and its overall efficacy in biochemical and therapeutic applications.
属性
IUPAC Name |
5-chloropyrazine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3S/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUKECJHESITDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




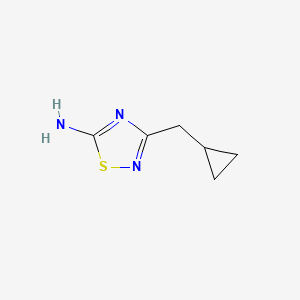
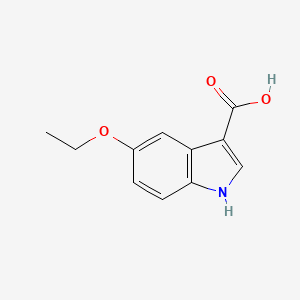
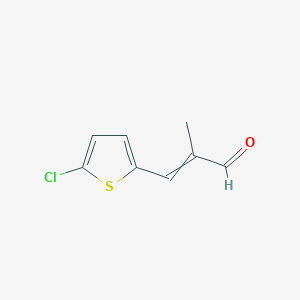
![2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1432470.png)

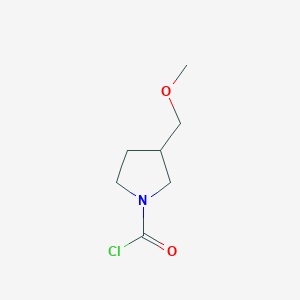


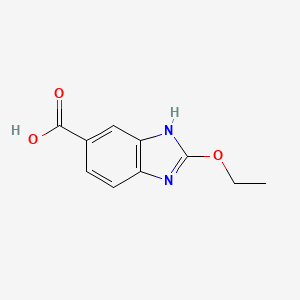
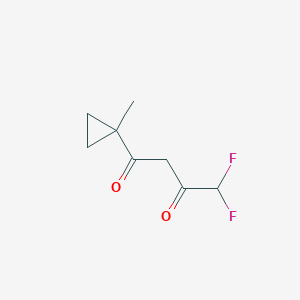

![tert-butyl N-[3-(methylamino)cyclobutyl]carbamate](/img/structure/B1432482.png)
